2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol
Description
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(6-7-14)8-10-9-15-11-4-2-3-5-12(11)16-10/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOABGIIYNJJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73120-83-9 | |
| Record name | Ethanol, 2-(N-(1,4-benzodioxan-2-yl)methyl-N-methyl)amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC106900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol typically involves multiple steps, starting with the formation of the dihydro-benzo[1,4]dioxin core. This can be achieved through a Diels-Alder reaction, followed by subsequent functional group modifications to introduce the amino and hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific solvents to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing one functional group with another, such as converting the amino group to a different amine.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of saturated hydrocarbons or alcohols.
Substitution: : Formation of different amine derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its dihydro-benzo[1,4]dioxin core is particularly useful in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a valuable tool in biochemistry.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Its ability to interact with various biological targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the production of dyes, polymers, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific receptors or enzymes, leading to a biological response. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzodioxane derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison with structurally and functionally related compounds:
S-16924 [(R)-2-[1-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone]
- Structural Differences: Replaces the ethanol group with a fluorophenyl-pyrrolidinyl ketone. Benzodioxin oxygen is at position 5 instead of 2.
- Pharmacological Profile :
- Potent serotonin 5-HT1A agonist and dopamine D2/D3 antagonist.
- Demonstrates antipsychotic and anxiolytic activity in rodent models, with an ID50 of 0.96 mg/kg (vs. 1.91 mg/kg for clozapine) in blocking apomorphine-induced climbing .
- Unlike the target compound, S-16924 shows high affinity for 5-HT1A receptors (Ki < 10 nM) and negligible muscarinic or histaminergic activity .
N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide
- Structural Differences :
- Incorporates a diazepan ring and nicotinamide group.
- Pharmacological Profile :
2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol
- Structural Differences: Substitutes the methyl group on the aminoethanol side chain with an isopropyl group.
- Pharmacological Implications :
[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-piperazin-1-yl-methanone]
- Structural Differences: Replaces the aminoethanol group with a piperazine-carboxamide moiety.
- Functional Impact :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Receptor Affinity: Benzodioxin derivatives often target monoaminergic receptors (e.g., serotonin, dopamine, adrenergic). For example, S-16924’s 5-HT1A agonism correlates with reduced catalepsy in rodent models, a property absent in haloperidol .
- SAR Trends: Position of Oxygen: Benzodioxin oxygen at position 5 (S-16924) vs. 2 (target compound) alters receptor specificity. Amino Group Substitution: Methyl groups favor CNS penetration, while bulkier groups (isopropyl) improve metabolic stability but reduce potency .
- Synthetic Routes : Many analogs are synthesized via alkylation of benzodioxin amines with halogenated alcohols or amines, as seen in and .
Biological Activity
The compound 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol is a derivative of 2,3-dihydrobenzo[1,4]dioxin and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
This compound features a benzo[dioxin] moiety that is critical for its biological activity.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, research has shown that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.
Table 1: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | 12.5 | |
| Compound B | Acetylcholinesterase | 8.0 | |
| Compound C | α-Glucosidase | 15.0 |
Receptor Interactions
The compound also interacts with adrenergic receptors. Notably, it has been identified as a selective antagonist for the alpha(2C) adrenergic receptor subtype. This interaction suggests potential applications in treating peripheral and central nervous system disorders.
Case Study: Alpha(2C) Antagonism
A study demonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibited significant binding affinity and selectivity for the alpha(2C) adrenergic receptor. The structural requirements for optimal binding were elucidated through structure-activity relationship (SAR) studies.
Therapeutic Implications
Given its enzyme inhibitory activity and receptor antagonism, compounds related to this compound hold promise for therapeutic applications in managing T2DM and AD. The dual action of inhibiting key enzymes while modulating adrenergic receptors could provide a multifaceted approach to treatment.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for synthesizing 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol?
- Methodological Answer : A two-step synthesis approach is commonly employed. First, alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C for 2 hours yields the intermediate. Purification via drying with MgSO₄ and vacuum concentration achieves ~88% yield. The second step involves reaction with sulfonyl chloride in ethyl acetate at 0°C, followed by room-temperature stirring and vacuum concentration to obtain the final product with 88% yield . Adjustments to solvent choice (e.g., DMF for polar intermediates) or catalyst loading may optimize yields for derivatives.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : High-performance liquid chromatography (HPLC) is recommended for purity assessment, with thresholds ≥98% for research-grade material. Moisture content should be ≤0.5% (Karl Fischer titration). Structural confirmation employs NMR (¹H/¹³C) to verify benzo[1,4]dioxin and ethanolamine moieties, supplemented by mass spectrometry (exact mass ~220–250 g/mol depending on derivatives) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Acute toxicity (H302) and skin/eye irritation (H315/H319) necessitate PPE: nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation (H335). For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis. Store in airtight containers at 2–8°C in干燥 environments .
Advanced Research Questions
Q. How do structural analogs of this compound compare in enzyme inhibition or receptor binding efficacy?
- Methodological Answer : Comparative studies using radioligand binding assays (e.g., α2C-adrenoceptor selectivity) reveal that derivatives with electron-withdrawing substituents on the benzo[1,4]dioxin ring enhance receptor affinity. For example, fluorophenyl analogs show >100-fold selectivity for α2C-AR over α2A-AR, attributed to steric and electronic interactions in the receptor’s hydrophobic pocket . COX inhibition assays (IC₅₀ values) further differentiate analogs, where methyl groups at the ethanolamine chain reduce activity by ~40% compared to unsubstituted derivatives .
Q. What in vivo models validate the antipsychotic or anxiolytic potential of this compound?
- Methodological Answer : Rodent models (e.g., ultrasonic vocalization tests, forced swim tests) assess serotonin 5-HT1A agonism. Clozapine and haloperidol are common comparators. Dosing at 1–10 mg/kg (i.p.) in Sprague-Dawley rats shows reduced immobility time (p < 0.01), correlating with increased prefrontal cortex dopamine release. Behavioral data should be paired with microdialysis or PET imaging to confirm CNS penetration .
Q. How can researchers resolve contradictions in reported biological activities of similar compounds?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines vs. primary neurons) or pharmacokinetic factors. For example, α2C-AR selectivity in vitro may not translate in vivo due to metabolic instability. Mitigation strategies include:
- Standardizing assay conditions (e.g., uniform ATP concentrations in kinase assays).
- Using deuterated analogs to prolong half-life.
- Cross-validating results with orthogonal techniques (e.g., SPR vs. radioligand binding) .
Q. What strategies improve metabolic stability and blood-brain barrier (BBB) penetration of benzo[1,4]dioxin derivatives?
- Methodological Answer : Introducing lipophilic substituents (e.g., trifluoromethyl groups) enhances BBB permeability (logP > 2.5). Deuteration at metabolically labile sites (e.g., ethanolamine -OH) reduces first-pass metabolism. In silico modeling (e.g., QSAR) predicts optimal substituent placement, validated via LC-MS/MS pharmacokinetic studies in rodents .
Q. How does the ethanolamine moiety influence pharmacokinetic properties?
- Methodological Answer : The ethanolamine group facilitates hydrogen bonding with transporters (e.g., LAT1), enhancing CNS uptake. However, its hydrophilicity (cLogP ~1.2) limits passive diffusion. Prodrug strategies (e.g., esterification) increase lipophilicity temporarily, with in vivo esterase cleavage restoring active form .
Key Research Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
